molecular formula C33H39Cl5O5 B14415709 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1'-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) CAS No. 81341-27-7

1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1'-(2,2,2-trichloroethylidene)bis(4-chlorobenzene)

Cat. No.: B14415709
CAS No.: 81341-27-7
M. Wt: 692.9 g/mol
InChI Key: VERLSLUJLAOCON-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is a compound that has garnered attention due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- involves multiple steps, starting with the preparation of the 1,3-Benzodioxole core. This is followed by the introduction of the butoxyethoxyethoxy and propyl groups through a series of etherification and alkylation reactions. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The mixture with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is achieved through controlled mixing and purification steps to ensure the desired composition and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its bactericidal properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.

    1,1’-(2,2,2-Trichloroethylidene)bis(4-chlorobenzene) derivatives: These compounds share the trichloroethylidene and chlorobenzene moieties but differ in their additional substituents.

Uniqueness

The uniqueness of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) lies in its combination of two distinct chemical entities, each contributing to its overall properties. This mixture can exhibit synergistic effects, enhancing its efficacy in various applications .

Properties

CAS No.

81341-27-7

Molecular Formula

C33H39Cl5O5

Molecular Weight

692.9 g/mol

IUPAC Name

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C19H30O5.C14H9Cl5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h12-13H,3-11,14-15H2,1-2H3;1-8,13H

InChI Key

VERLSLUJLAOCON-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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